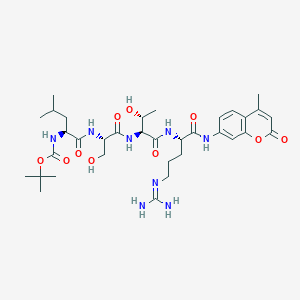

Boc-leu-ser-thr-arg-mca

描述

Synthesis Analysis

The synthesis of peptides similar to "Boc-Leu-Ser-Thr-Arg-MCA" employs methods such as the phosphorous oxychloride anhydride method, resulting in high yields and minimal racemization of the aminoacyl-7-amino-4-methylcoumarin amide (MCA) derivatives (Alves et al., 1996). Another method involves liquid-assisted ball-milling, presenting an efficient and environmentally friendly approach to peptide bond synthesis (Bonnamour et al., 2013).

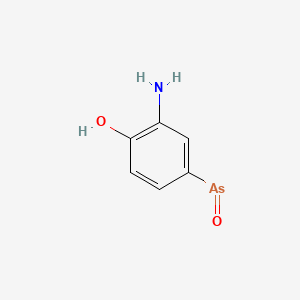

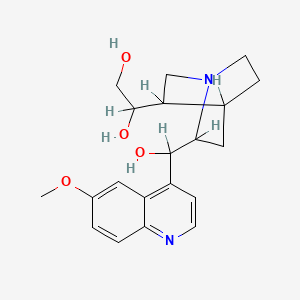

Molecular Structure Analysis

The crystal structure of peptides shares insights into their molecular conformation. For instance, the depsipeptide Boc-(Leu-Leu-Lac)3-Leu-Leu-OEt displays a clear alpha-helical conformation in its solid state, elucidating the structural arrangement of similar peptides (Ohyama et al., 2001).

Chemical Reactions and Properties

The chemical properties of peptides like "Boc-Leu-Ser-Thr-Arg-MCA" are influenced by their synthesis and the reactivity of their side chains. The use of Boc-protected aminoacyl MCA derivatives in peptide synthesis ensures minimal racemization, preserving the chemical integrity of the peptide (Alves et al., 1996).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the practical application of peptides. The synthesis approach and the molecular structure significantly influence these properties, although specific studies on "Boc-Leu-Ser-Thr-Arg-MCA" focusing on physical properties are limited.

Chemical Properties Analysis

The chemical properties, including reactivity and interactions with enzymes, underscore the functional applications of these peptides. "Boc-Leu-Ser-Thr-Arg-MCA" has been specifically used as a substrate to assay enzyme activities, indicating its chemical reactivity and utility in biochemical assays (Ohno et al., 1981).

科学研究应用

1. Application in Protein C Assay

Protein C is crucial in blood coagulation, specifically inactivating Factors V and VIII. Boc-Leu-Ser-Thr-Arg-MCA has been identified as a highly effective substrate for activated protein C, specifically bovine protein C activated by bovine alpha-thrombin. This substrate enables the simple and accurate assay of protein C during its purification, with specific Km and Kcat values established, facilitating research and application in coagulation studies (Ohno et al., 1981).

2. Role in Studying Yeast Mitochondria Proteases

In yeast mitochondria, proteases play vital roles. Boc-Leu-Ser-Thr-Arg-MCA, among other substrates, has been found highly susceptible to proteases in mitochondria. This substrate has facilitated the discovery of chelator-sensitive aminopeptidase(s) and endopeptidases in the matrix of yeast mitochondria, expanding our understanding of mitochondrial function and structure (Yasuhara & Ohashi, 1987).

3. Utilization in Synthesis of Specific Fluorogenic Substrates

Boc-Leu-Ser-Thr-Arg-MCA has been used in the synthesis of specific fluorogenic substrates for papain, a key enzyme in protein metabolism. This application highlights the importance of this compound in studying enzyme kinetics and specificity, aiding in biochemical and pharmacological research (Alves et al., 1996).

4. Investigating Spleen Serine Proteases

This compound has been instrumental in the purification and characterization of novel trypsin-like serine proteases from mouse spleen. Its use has contributed to understanding the biochemical properties and potential physiological roles of these enzymes in the immune response (Fukusen & Aoki, 1996).

5. Application in Studying Enzyme Activity in Newts

Boc-Leu-Ser-Thr-Arg-MCA has been utilized in assays to demonstrate the presence of enzymes in the abdominal gland of newts that generate sodefrin, a pheromone, from its biosynthetic precursor. This application underscores the compound's role in understanding enzyme function in biological systems, particularly in species-specific communication and mating behavior (Nakada et al., 2007).

安全和危害

According to the Safety Data Sheets, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid dust formation and avoid breathing mist, gas, or vapors .

属性

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N8O10/c1-17(2)13-23(41-33(50)52-34(5,6)7)29(47)40-24(16-43)30(48)42-27(19(4)44)31(49)39-22(9-8-12-37-32(35)36)28(46)38-20-10-11-21-18(3)14-26(45)51-25(21)15-20/h10-11,14-15,17,19,22-24,27,43-44H,8-9,12-13,16H2,1-7H3,(H,38,46)(H,39,49)(H,40,47)(H,41,50)(H,42,48)(H4,35,36,37)/t19-,22+,23+,24+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNWKMRGENOMCV-ZDLOCFOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Leu-Ser-Thr-Arg-AMC | |

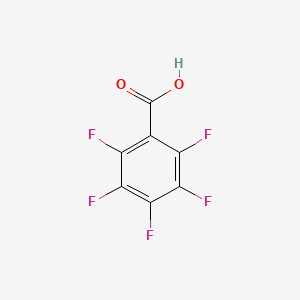

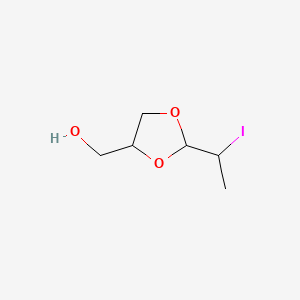

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

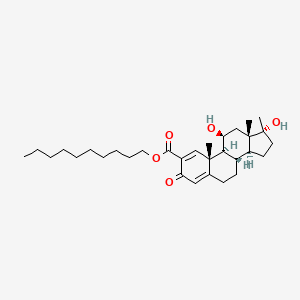

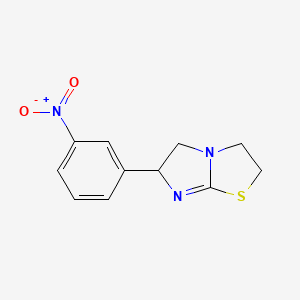

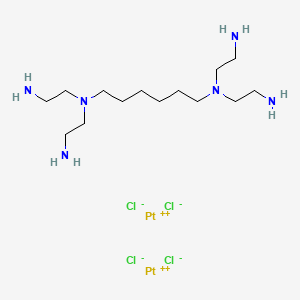

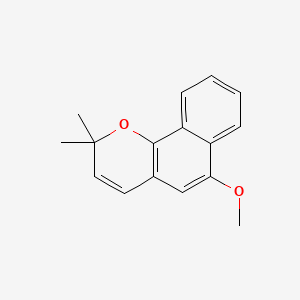

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benz[a]acridine](/img/structure/B1217974.png)